Cas no 1259224-06-0 (tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate)

tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl (2-chloro-5-iodopyridin-4-yl)carbamate
- tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate
- tert-Butyl 2-chloro-5-iodopyridin-4-ylcarbamate
- 1259224-06-0
- SCHEMBL15584205
- EN300-10826853
- 962-581-5
- LBNPXTPXVZABRU-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)
- InChI Key: LBNPXTPXVZABRU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 353.96320Da
- Monoisotopic Mass: 353.96320Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 51.2Ų
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10826853-0.25g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 0.25g |
$617.0 | 2023-10-28 | |
Enamine | EN300-10826853-5.0g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 5g |
$1945.0 | 2023-05-24 | ||
Enamine | EN300-10826853-1g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 1g |
$671.0 | 2023-10-28 | |
Enamine | EN300-10826853-5g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 5g |
$1945.0 | 2023-10-28 | |
Enamine | EN300-10826853-0.05g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 0.05g |
$563.0 | 2023-10-28 | |
Enamine | EN300-10826853-10g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 10g |
$2884.0 | 2023-10-28 | |
Enamine | EN300-10826853-1.0g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 1g |
$671.0 | 2023-05-24 | ||
Enamine | EN300-10826853-0.5g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 0.5g |
$645.0 | 2023-10-28 | |
Enamine | EN300-10826853-2.5g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 2.5g |
$1315.0 | 2023-10-28 | |
Enamine | EN300-10826853-0.1g |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate |
1259224-06-0 | 95% | 0.1g |
$591.0 | 2023-10-28 |
tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate Related Literature
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
Additional information on tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate
Introduction to tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate (CAS No. 1259224-06-0)
Tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 1259224-06-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both chloro and iodine substituents on the pyridine ring, make it a versatile intermediate for synthesizing more complex molecules with tailored functionalities.
The name of this compound provides a clear indication of its chemical structure. The tert-butyl group serves as an electron-withdrawing substituent, which can influence the reactivity and electronic properties of the molecule. The N-(2-chloro-5-iodopyridin-4-yl)carbamate moiety is a key feature that contributes to the compound's unique chemical behavior. The chloro group at the 2-position and the iodine atom at the 5-position of the pyridine ring are strategically positioned to allow for further functionalization, making this compound a valuable building block in synthetic chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents based on pyridine derivatives due to their broad spectrum of biological activities. Tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate has been explored as a precursor in the synthesis of various pharmacologically active compounds. Its structural framework allows for modifications that can enhance binding affinity to biological targets, such as enzymes and receptors. This flexibility has made it a subject of extensive research in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The chloro and iodine substituents provide handles for further chemical transformations, enabling researchers to design molecules with specific interactions with biological targets. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional functional groups at various positions of the pyridine ring, leading to novel derivatives with enhanced pharmacological properties.
Recent studies have highlighted the importance of pyridine derivatives in addressing various therapeutic challenges. A notable example is their role in anticancer drug development. Compounds containing pyridine moieties have been shown to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The structural motif present in tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate aligns well with this trend, making it a promising candidate for further investigation.
Moreover, agrochemical applications have also been explored for this compound. Pyridine-based compounds are known for their efficacy as pesticides and herbicides due to their ability to interact with biological systems at low concentrations. The presence of both chloro and iodine substituents in tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate suggests that it could be a valuable intermediate in synthesizing next-generation agrochemicals with improved environmental profiles.
The synthesis of tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, carbamate formation, and halogenation processes. The choice of reagents and catalysts plays a crucial role in determining the efficiency of these reactions. Advanced techniques such as flow chemistry have been employed to improve scalability and reproducibility in the synthesis process.
In conclusion, tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate (CAS No. 1259224-06-0) is a versatile intermediate with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive starting material for synthesizing complex molecules with tailored biological activities. As research continues to uncover new therapeutic targets and sustainable agricultural solutions, compounds like this are likely to play an increasingly important role in addressing global challenges.
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